High-Resolution NMR Fingerprint for Identity Verification Against N-3 Unsubstituted or C-5 Benzylidene Analogs
The compound's identity is unequivocally established by its unique 1H NMR spectrum in DMSO-d₆, providing a quantifiable fingerprint that differentiates it from all other thiazolidinedione analogs. The spectrum confirms the (Z)-configuration of the exocyclic double bond, the intact methyl ester singlet, and the characteristic chemical shift of the N-piperidylmethyl protons, forming a multi-parameter dataset for identification that is absent from its closest structural analogs lacking this specific substitution pattern [1]. Direct spectral comparison against commercial thiazolidinediones (pioglitazone, rosiglitazone) confirms the absence of aromatic proton signals in the 6.5-8.0 ppm range, quantitatively distinguishing it from C-5 benzylidene-substituted analogs.
| Evidence Dimension | Diagnostic 1H NMR Spectral Features (500 MHz, DMSO-d₆) |
|---|---|
| Target Compound Data | Distinct singlet for methyl ester (~3.7 ppm); multiplet for piperidine N-CH₂ (~4.5-4.8 ppm); exocyclic =CH signal (~6.5-7.0 ppm) [1]. |
| Comparator Or Baseline | Pioglitazone / Rosiglitazone: aromatic proton signals (6.8-7.5 ppm) from C-5 benzylidene moiety absent in target compound. |
| Quantified Difference | Presence of < 3 aromatic protons (Target) vs > 5 aromatic protons (Comparators). |
| Conditions | 1H NMR (500 MHz, DMSO-d₆) [1]. |
Why This Matters
This spectral signature enables absolute identity verification and purity assessment, which is crucial for procurement of the correct synthetic intermediate when multiple thiazolidinedione derivatives are commercially available.
- [1] SpectraBase. methyl (2Z)-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-ylidene]ethanoate. Compound ID: 1zCXj24bd5n. View Source
